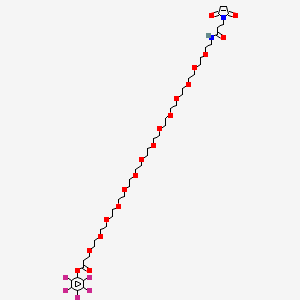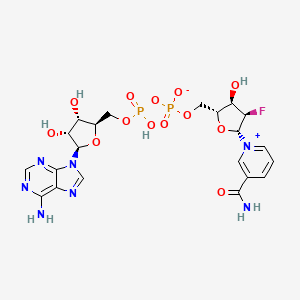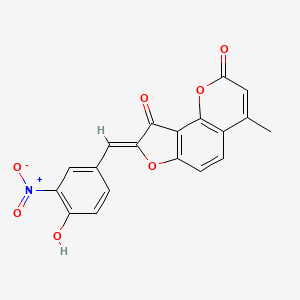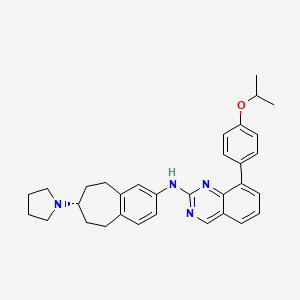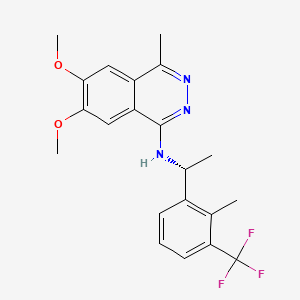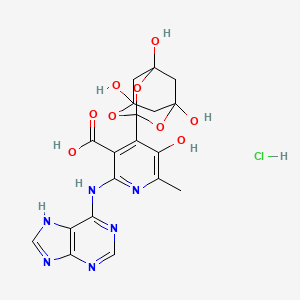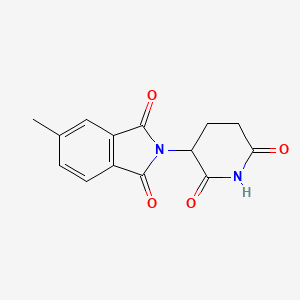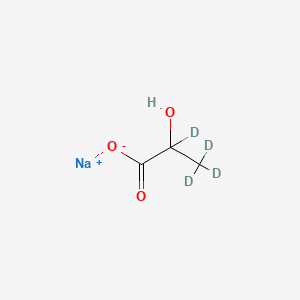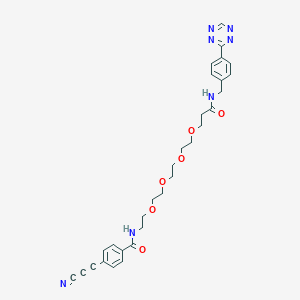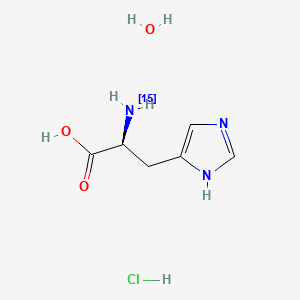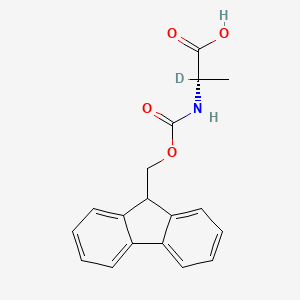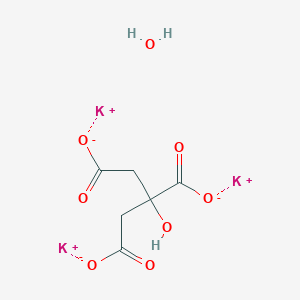
Irsenontrine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irsenontrine maleate, also known as E2027, is a selective inhibitor of phosphodiesterase 9 (PDE9). This enzyme breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in synaptic function and memory. By inhibiting PDE9, this compound aims to boost brain cGMP levels, potentially improving cognition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irsenontrine maleate involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:
Formation of the pyrazoloquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy and dimethylpyridinyl groups.
Maleate formation: The final step involves the reaction of the synthesized Irsenontrine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Multiple stages of purification, including crystallization and chromatography, to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Irsenontrine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
科学的研究の応用
Irsenontrine maleate has several scientific research applications, including:
Neurological research: Used to study its effects on cognitive function and memory, particularly in conditions like dementia with Lewy bodies.
Pharmacological studies: Investigated for its potential to ameliorate α-synuclein toxicity in cell-based assays.
Clinical trials: Undergoing clinical trials to assess its safety, tolerability, and efficacy in improving cognitive function.
作用機序
Irsenontrine maleate exerts its effects by selectively inhibiting phosphodiesterase 9 (PDE9). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the brain. Elevated cGMP levels enhance synaptic function and memory, potentially improving cognitive performance .
類似化合物との比較
Similar Compounds
Memantine hydrochloride: Often used in combination with Irsenontrine maleate for enhanced cognitive effects.
Uniqueness
This compound is unique due to its high selectivity for PDE9, with a 1,000-fold selectivity over other PDE family members. This selectivity minimizes off-target effects and enhances its potential therapeutic benefits .
特性
CAS番号 |
1630083-70-3 |
|---|---|
分子式 |
C26H26N4O7 |
分子量 |
506.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChIキー |
AFKSGMDXSLTKSU-DASCVMRKSA-N |
異性体SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


